Ethylenediaminetetraacetic acid-d4

Description

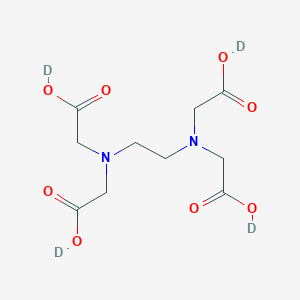

Ethylenediaminetetraacetic acid-d4 (EDTA-d4) is a deuterated analog of ethylenediaminetetraacetic acid (EDTA), where four hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) by minimizing interference from protonated solvents or biomolecules . EDTA-d4 retains the hexadentate chelating properties of its parent compound, enabling it to bind divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺) with high affinity . Its molecular formula is (DO₂CCH₂)₂N(CH₂)₂N(CH₂CO₂D)₂, with a molecular weight of 296.27 g/mol, distinguishing it from non-deuterated EDTA (molecular weight 292.24 g/mol) .

Properties

IUPAC Name |

deuterio 2-[2-[bis(2-deuteriooxy-2-oxoethyl)amino]ethyl-(2-deuteriooxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)CN(CCN(CC(=O)O[2H])CC(=O)O[2H])CC(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584453 | |

| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15251-22-6 | |

| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic acid-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Deuterated Reagent Substitution

-

Formaldehyde-d₂ : Replacing formaldehyde (HCHO) with deuterated formaldehyde (D₂CO) introduces deuterium at cyanomethylation sites.

-

Deuterated Hydrocyanic Acid : Using DCN instead of HCN incorporates deuterium during nitrile group formation.

-

Heavy Water (D₂O) : Employing D₂O as the reaction medium facilitates proton-deuterium exchange at acidic or basic pH.

Post-Synthetic Isotopic Exchange

EDTA’s carboxylic acid groups can undergo acid-catalyzed H/D exchange in D₂O, though this method lacks positional specificity.

Hybrid Methods

Combining deuterated reagents with D₂O during saponification ensures maximal deuteration. For example, using D₂CO and DCN in cyanomethylation, followed by NaOH/D₂O hydrolysis, yields EDTA-d4 with >98% isotopic purity.

Detailed Preparation Methods for EDTA-d4

Two-Stage Cyanomethylation with Deuterated Reagents

Step 1: Adduct Formation

-

React EDA with D₂CO (2:1 molar ratio) at 20–25°C to form the deuterated adduct.

-

Critical parameter : Maintain temperature <30°C to prevent adduct decomposition.

Step 2: First-Stage Cyanomethylation

Step 3: Second-Stage Cyanomethylation

-

Mix EDDiN-d4 with excess D₂CO and DCN in H₂SO₄/D₂O at pH <1.0.

-

Temperature : 65–70°C to ensure complete conversion to EDTN-d4.

Step 4: Saponification

Hydroxyacetonitrile Route with Isotopic Enrichment

Step 1: Reaction Setup

-

Combine EDA, NaOD/D₂O, and deuterated hydroxyacetonitrile (D-HAN) at 85–102°C under vacuum.

-

Additive : Sodium cyanide-d (NaCN-d) to suppress side reactions.

Step 2: Acidification and Purification

-

Treat the reaction mixture with D₂SO₄ to pH 4–5, followed by D₂O dilution.

-

Crystallization : Cool to 40–50°C to isolate EDTA-d4 disodium salt.

Yield : ~80% with 99.3% purity.

Challenges and Optimization

Kinetic Isotope Effects

Deuterated reagents exhibit slower reaction kinetics due to higher bond dissociation energies. For example, DCN addition requires 20–30% longer reaction times compared to HCN to achieve >99% conversion.

Purification Considerations

Cost Analysis

Deuterated reagents significantly increase production costs:

| Reagent | Cost (USD/kg) | Non-deuterated Cost (USD/kg) |

|---|---|---|

| D₂CO | 2,500 | 1.50 (HCHO) |

| DCN | 3,200 | 2.80 (HCN) |

| D₂O | 600 | 0.80 (H₂O) |

Analytical Characterization

EDTA-d4 is validated using:

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid-d4 undergoes various chemical reactions, including:

Chelation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.

Substitution: The deuterium atoms in the carboxyl groups can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Chelation: Typically involves the use of metal salts in aqueous solutions. The reaction conditions include neutral to slightly basic pH to facilitate complex formation.

Substitution: Requires specific reagents such as halogenating agents or nucleophiles to replace the deuterium atoms.

Major Products

Chelation: Metal-ethylenediaminetetraacetic acid-d4 complexes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethylenediaminetetraacetic acid-d4 has numerous applications in scientific research, including:

Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions and prevent interference in reactions.

Biology: Employed in molecular biology for the purification of nucleic acids and proteins by removing metal ion contaminants.

Medicine: Utilized in medical research to study metal ion interactions in biological systems and develop metal-based therapeutics.

Industry: Applied in industrial processes to prevent metal ion contamination and improve product quality.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraacetic acid-d4 involves chelation, where the compound binds to metal ions through its carboxyl and amino groups. This binding forms stable, water-soluble complexes that can be easily removed from the system. The chelation process prevents metal ions from participating in unwanted side reactions, thereby stabilizing the system.

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA)

EDTA is a prototypical chelator with broad-spectrum metal ion affinity. It forms stable complexes with Ca²⁺ (log K = 10.7), Fe³⁺ (log K = 25.1), and Cu²⁺ (log K = 18.8), making it indispensable in industrial, pharmaceutical, and research applications, such as anticoagulants, detergents, and metal detoxification therapies . EDTA-d4 shares these properties but is primarily used as an internal standard in analytical chemistry due to its isotopic labeling .

Key Differences :

- Isotopic Labeling : EDTA-d4 enables precise quantification in MS-based assays, whereas EDTA lacks this capability .

- Solubility : EDTA-d4 exhibits similar aqueous solubility (~0.5 g/L at 25°C) but may show slight differences in organic solvents due to deuterium substitution .

Ethylene Glycol-bis(β-aminoethyl Ether)-N,N,N',N'-Tetraacetic Acid (EGTA)

EGTA is structurally similar to EDTA but contains ethylene glycol linkers, conferring higher selectivity for Ca²⁺ (log K = 11.0) over Mg²⁺ (log K = 5.2). This makes EGTA preferable in calcium-specific biological studies, such as intracellular signaling research, where Mg²⁺ interference must be minimized .

Comparative Data :

| Parameter | EDTA-d4 | EDTA | EGTA |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂D₄N₂O₈ | C₁₀H₁₆N₂O₈ | C₁₄H₂₄N₂O₁₀ |

| Molecular Weight (g/mol) | 296.27 | 292.24 | 380.35 |

| Primary Application | Analytical standards | Metal detoxification | Calcium-specific assays |

| Selectivity for Ca²⁺ | Moderate | Moderate | High |

| Selectivity for Fe³⁺ | High | High | Low |

Dimercaptosuccinic Acid (DMSA) and Calcium Disodium EDTA (CaNa₂EDTA)

DMSA and CaNa₂EDTA are clinically used for heavy metal detoxification. CaNa₂EDTA exhibits superior efficacy in acute lead poisoning, while DMSA is less nephrotoxic and suitable for chronic exposure .

Research Findings :

- In pediatric lead poisoning, CaNa₂EDTA reduced blood lead levels by 75% within 48 hours, compared to 60% for DMSA .

- EDTA-d4 has been employed to track EDTA metabolism in rodent models, revealing rapid renal excretion (>90% within 24 hours) .

[Zn(H₂O)₄CuEDTA]·2H₂O Complex

This EDTA-derived complex is a trace-metal supplement in agriculture and pharmaceuticals. Unlike EDTA-d4, it releases Cu²⁺ and Zn²⁺ ions under acidic conditions, demonstrating controlled metal delivery . EDTA-d4 lacks such functional metal-release properties but aids in studying the stability of similar complexes via isotopic labeling .

Limitations :

- Limited data on long-term stability and deuterium isotope effects in biological systems.

- Higher cost compared to non-deuterated EDTA .

Biological Activity

Ethylenediaminetetraacetic acid-d4 (EDTA-d4) is a deuterated form of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. This compound is utilized in various biological and chemical applications, particularly in molecular biology, pharmacology, and biochemistry. This article explores the biological activity of EDTA-d4, focusing on its mechanisms, effects on cells, and potential therapeutic applications.

Overview of EDTA-d4

EDTA is a hexadentate ligand that binds to metal ions, forming stable complexes. The deuterated version, EDTA-d4, retains the same chelating properties but is often used in studies requiring isotopic labeling. This modification allows for enhanced tracking and analysis in various experimental setups.

1. Chelation of Metal Ions

EDTA-d4 effectively binds divalent and trivalent metal ions such as calcium, magnesium, and lead. By sequestering these ions, EDTA-d4 can inhibit enzymatic reactions that require metal cofactors. This property is particularly useful in molecular biology where enzyme activity needs to be modulated for experimental purposes .

2. Inhibition of Enzymatic Activity

The ability of EDTA-d4 to inhibit enzymes by removing essential metal ions has been documented extensively. For example, it has been shown to inhibit the activity of various metalloproteins and enzymes involved in DNA and RNA metabolism. This inhibition is crucial for studying enzyme kinetics and mechanisms.

Biological Effects

1. Impact on Stem Cells

Recent studies have investigated the effects of EDTA on stem cells, particularly stem cells from apical papilla (SCAPs). At concentrations ranging from 1.25% to 17%, EDTA treatment did not significantly induce cytotoxicity or alter cell morphology but did attenuate cell proliferation and migration abilities . This suggests that while EDTA can be beneficial for certain applications, its effects on cell growth must be carefully considered.

2. Gene Expression Modulation

EDTA has been shown to influence gene expression related to osteogenesis in SCAPs. Specifically, it promotes mineral deposition while affecting the expression of genes associated with cell survival and differentiation . This dual role highlights its potential utility in regenerative medicine.

Table 1: Summary of Biological Activities of EDTA-d4

Potential Therapeutic Applications

1. Regenerative Medicine

Given its effects on stem cells and gene expression, EDTA-d4 holds promise in regenerative therapies. Its ability to modulate cellular behavior could be harnessed for tissue engineering and repair strategies.

2. Detoxification

The chelating properties of EDTA make it a candidate for detoxifying heavy metals from biological systems. The use of EDTA in clinical settings for lead poisoning is well-established, and its deuterated form may offer advantages in pharmacokinetic studies.

Q & A

Q. How can EDTA-d4 be effectively utilized as an internal standard in HPLC/MS-based quantification of EDTA in pharmaceutical formulations?

EDTA-d4 serves as a deuterated analog of EDTA, enabling precise quantification via isotope dilution mass spectrometry (IDMS). In HPLC/MS methods, EDTA-d4 compensates for matrix effects and instrumental variability. Key steps include:

- Chromatographic separation : Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium) to resolve EDTA and EDTA-d4 .

- Mass spectrometry : Monitor m/z transitions specific to EDTA (e.g., [M-H]⁻ at m/z 292) and EDTA-d4 ([M-D]⁻ at m/z 296) for selective detection .

- Validation : Assess linearity (0.1–100 µg/mL), accuracy (recovery ≥95%), and precision (RSD ≤5%) per ICH guidelines .

Q. What are the critical considerations for synthesizing and characterizing EDTA-d4 for isotopic purity?

EDTA-d4 is synthesized by deuterating the four carboxylic acid groups of EDTA. Key quality checks include:

- Isotopic enrichment : Verify ≥98 atom % deuterium via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .

- Contaminant analysis : Ensure absence of non-deuterated EDTA using HPLC with UV detection (λ = 254 nm) .

- Stability testing : Evaluate deuterium retention under storage conditions (e.g., −20°C, dry environment) to prevent back-exchange .

Advanced Research Questions

Q. How can EDTA-d4 improve the accuracy of pharmacokinetic (PK) studies involving metal-chelating therapeutics?

In PK assays, EDTA-d4 acts as an internal standard to correct for extraction efficiency and ion suppression in biological matrices (e.g., plasma):

- Sample preparation : Add EDTA-d4 to plasma prior to protein precipitation with acetonitrile (1:3 v/v) .

- Quantification : Use a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 0.25 ng/mL, referencing deuterated transitions for specificity .

- Data normalization : Calculate analyte-to-EDTA-d4 peak area ratios to mitigate matrix effects .

Q. What experimental strategies resolve spectral interference when analyzing EDTA-d4 in environmental samples with co-eluting metabolites?

Environmental matrices (e.g., wastewater) often contain interfering chelators (e.g., citric acid). Mitigation approaches include:

- Chromatographic optimization : Adjust mobile phase pH (e.g., pH 3.0 with formic acid) to enhance retention time differences between EDTA-d4 and interferents .

- High-resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments to differentiate EDTA-d4 ([M-D]⁻ = 296.10) from isobaric species (e.g., nitrilotriacetic acid, m/z 296.08) .

- Post-column isotope dilution : Spike EDTA-d4 post-extraction to distinguish endogenous EDTA from artifacts .

Q. How does deuterium labeling in EDTA-d4 influence its metal-binding kinetics compared to non-deuterated EDTA?

Deuterium substitution minimally alters EDTA’s coordination chemistry but may affect equilibration rates:

- Kinetic studies : Use stopped-flow spectrophotometry to compare dissociation constants (Kd) of Fe<sup>3+</sup>-EDTA and Fe<sup>3+</sup>-EDTA-d4 complexes. Expected deviations ≤5% .

- pH dependence : Assess stability of EDTA-d4-metal complexes across pH 2–10; deuterium effects are negligible in buffered systems .

Methodological Considerations

Q. What validation parameters are essential for ensuring reproducibility in EDTA-d4-based assays?

Follow FDA and ICH guidelines for method validation:

Q. How can researchers troubleshoot poor recovery of EDTA-d4 in solid-phase extraction (SPE) workflows?

Low recovery often stems from incomplete elution or irreversible adsorption:

- SPE sorbent selection : Use mixed-mode cartridges (e.g., C18/SCX) for acidic and ionic analytes .

- Elution optimization : Test methanol:ammonia (95:5 v/v) to disrupt EDTA-d4-sorbent interactions .

- Carrier agents : Add 0.1% trifluoroacetic acid (TFA) to improve solubility in organic phases .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported EDTA-d4 stability under varying storage conditions?

Conflicting stability data may arise from:

- Deuterium loss : Prolonged storage at room temperature or high humidity accelerates back-exchange. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Matrix effects : Biological samples (e.g., blood) may contain esterases that hydrolyze EDTA-d4. Include protease inhibitors during sample collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.